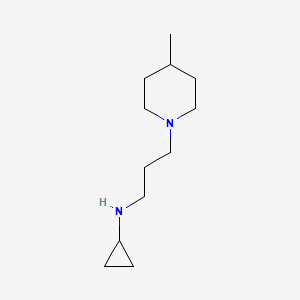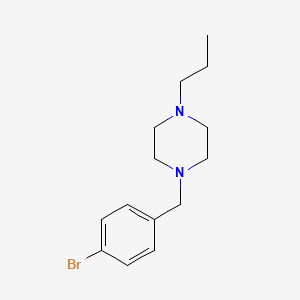
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an isopropyl group at the third position, a methoxyphenyl group at the fourth position, and an amine group at the fifth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The isopropyl and methoxyphenyl groups are introduced through electrophilic substitution reactions. For instance, the reaction of the pyrazole ring with isopropyl halides and methoxyphenyl halides in the presence of a base such as potassium carbonate can yield the desired product.
Amination: The final step involves the introduction of the amine group at the fifth position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-isopropyl-4-(4-methoxyphenyl)-1H-benzo[g]indazole-7-carboxylic acid
- 1-(3-isopropyl-4-methoxyphenyl)ethanone
- 3-isopropyl-4-methoxyphenol
Uniqueness
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of isopropyl, methoxyphenyl, and amine groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-8(2)12-11(13(14)16-15-12)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3,(H3,14,15,16) |
InChI Key |
KDFUXYGYIZFQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)






![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)



